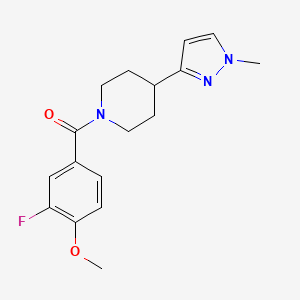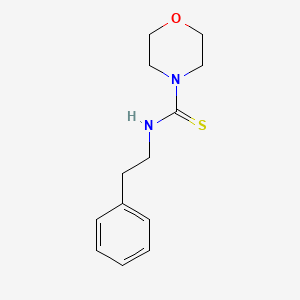![molecular formula C25H23N3O4S B2840277 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide CAS No. 307512-97-6](/img/structure/B2840277.png)
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide is a synthetic organic compound, characterized by its unique structure combining benzamide and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide typically involves multi-step organic synthesis procedures:
Formation of Benzamide Derivative: The starting material, 3,4-dimethoxybenzoyl chloride, undergoes a nucleophilic substitution reaction with an amine derivative to form the benzamide intermediate.
Thieno[2,3-d]pyrimidine Synthesis: This step involves constructing the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core. This could involve cyclization reactions using thienyl derivatives and suitable nitrogen sources.
Coupling Reaction: The final product is achieved by coupling the benzamide derivative with the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine compound, often under basic conditions or using coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound, while following the same basic steps, would employ larger reactors and optimized reaction conditions to ensure high yield and purity. Solvent choices, reaction times, and temperatures are fine-tuned to maximize efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide can undergo various chemical reactions including:
Oxidation: Potentially affecting the methoxy groups or the thieno ring.
Reduction: Possible at the benzamide or pyrimidine nitrogen atoms.
Substitution: Particularly at the phenyl rings, where various electrophiles or nucleophiles could replace hydrogen atoms.
Common Reagents and Conditions
Reactions involving this compound typically use:
Oxidizing agents: Such as PCC (pyridinium chlorochromate) or KMnO4 for oxidation.
Reducing agents: Like NaBH4 (sodium borohydride) for reduction.
Substituents: Halogens, alkyl groups, or other functional groups, often introduced using reagents like halides or alkylating agents.
Major Products
Depending on the type of reaction, the major products could include:
Oxidized Derivatives: Aldehydes or ketones.
Reduced Derivatives: Amines or alcohols.
Substituted Benzamides: Variants with altered functional groups on the phenyl rings.
Applications De Recherche Scientifique
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
Medicine
Exploration as a lead compound in drug development, with potential activity against specific biological targets. Investigated for anti-inflammatory, anticancer, or antiviral properties.
Industry
Used in materials science for creating new polymers or as part of coatings and adhesives due to its stable aromatic structures.
Mécanisme D'action
The precise mechanism of action for 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide will depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors through:
Binding Affinity: Tight binding to active sites, altering enzyme activity.
Pathway Modulation: Affecting signaling pathways or metabolic processes by inhibiting or activating key components.
Comparaison Avec Des Composés Similaires
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide stands out due to its unique combination of aromatic and heterocyclic structures, offering distinct electronic and steric properties.
Similar Compounds
3,4-dimethoxy-N-(4-((pyrimidin-2-yl)oxy)phenyl)benzamide: Similar but lacks the thieno component.
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Various substitutions at the benzamide end.
Benzamide derivatives: With different aromatic substitutions.
This unique structure enables it to partake in chemical reactions and biological interactions that other similar compounds cannot, making it valuable in multiple scientific and industrial contexts.
How does that sound? Ready to dive deeper into any part?
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-30-19-12-7-15(13-20(19)31-2)23(29)28-16-8-10-17(11-9-16)32-24-22-18-5-3-4-6-21(18)33-25(22)27-14-26-24/h7-14H,3-6H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUSBRSBQESSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C5=C(CCCC5)SC4=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE](/img/structure/B2840196.png)

![4-ethyl-N-(3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840199.png)
![ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2840203.png)


![1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2840208.png)

![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2840211.png)
![1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840213.png)


